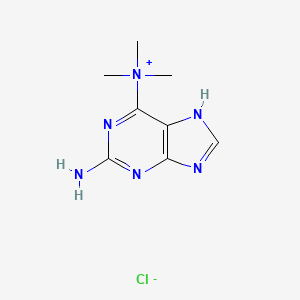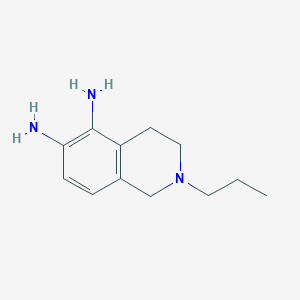![molecular formula C14H15NO2 B8447837 1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]- CAS No. 5803-27-0](/img/structure/B8447837.png)
1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]- is an organic compound with the molecular formula C14H15NO2 It is a derivative of benzene, featuring both an amino group and a hydroxyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of ethylbenzene followed by reduction to form the amino group. The hydroxyl groups can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfonic acids.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dopamine: A neurotransmitter with a similar structure but different functional groups.
Phenol: A simpler compound with only a hydroxyl group attached to the benzene ring.
Aniline: Contains an amino group attached to the benzene ring.
Uniqueness
1,4-Benzenediol, 2-[2-(4-aminophenyl)ethyl]- is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Propriétés
Numéro CAS |
5803-27-0 |
|---|---|
Formule moléculaire |
C14H15NO2 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
2-[2-(4-aminophenyl)ethyl]benzene-1,4-diol |
InChI |
InChI=1S/C14H15NO2/c15-12-5-2-10(3-6-12)1-4-11-9-13(16)7-8-14(11)17/h2-3,5-9,16-17H,1,4,15H2 |
Clé InChI |
IWALKDYHSMAMEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC2=C(C=CC(=C2)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Methyl-5-[3-(N-ethylamino)propylthio]-1,2,3,4-tetrazole](/img/structure/B8447779.png)




![5'-Amino-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B8447812.png)




